molecular formula C19H15ClN2O4 B4933731 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4933731
M. Wt: 370.8 g/mol
InChI Key: LQHKHDFGSYTRNV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. This inhibition can lead to the induction of apoptosis in cancer cells or the protection of neurons in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, this compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or enzymes. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several areas of research where 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further investigated. One potential direction is to explore the use of this compound in combination with other compounds for cancer treatment. Another area of research could be to investigate the neuroprotective effects of this compound in more detail, with a focus on its potential use in the treatment of neurodegenerative diseases.
Overall, the potential applications of this compound in scientific research make it a promising compound for further investigation.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multi-step reaction process. The starting materials for this reaction include 3-chlorobenzaldehyde, 3-ethoxybenzaldehyde, and barbituric acid. These compounds are first combined and heated in the presence of a base catalyst to form the intermediate product. This intermediate is then treated with an acid to yield the final product, this compound.

Scientific Research Applications

1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research where this compound has shown promise is in the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Another area of research where this compound has been studied is in the field of neuroscience. This compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(5E)-1-(3-chlorophenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-26-15-8-3-5-12(9-15)10-16-17(23)21-19(25)22(18(16)24)14-7-4-6-13(20)11-14/h3-11H,2H2,1H3,(H,21,23,25)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKHDFGSYTRNV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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